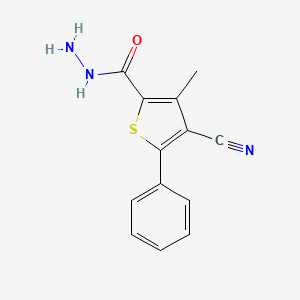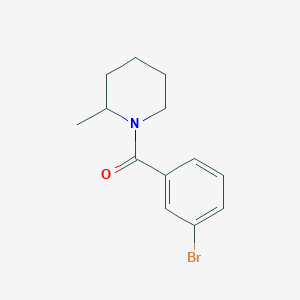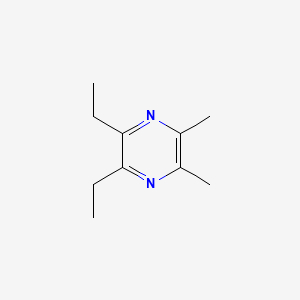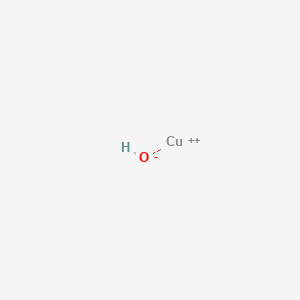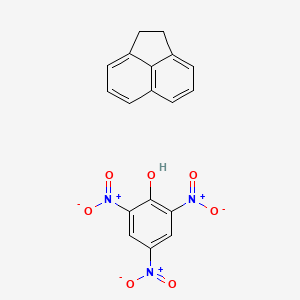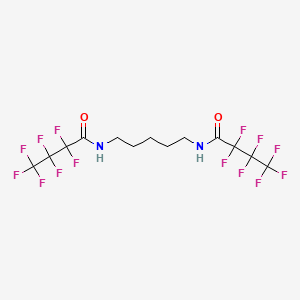
N,N'-bis(Perfluorobutanoyl)1,5-pentanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is a synthetic compound characterized by the presence of perfluorobutanoyl groups attached to a 1,5-pentanediamine backbone. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with perfluorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The perfluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of stable biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine exerts its effects is primarily through its interaction with other molecules. The perfluorobutanoyl groups provide a hydrophobic surface that can interact with hydrophobic regions of other molecules, leading to the formation of stable complexes. This interaction is crucial in its applications in drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediamine: A precursor in the synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine.
Perfluorobutanoyl Chloride: Another precursor used in the synthesis.
N,N’-bis(Perfluorooctanoyl)1,5-pentanediamine: A similar compound with longer perfluorinated chains.
Uniqueness
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is unique due to its specific combination of perfluorobutanoyl groups and a 1,5-pentanediamine backbone. This combination provides a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications that require both stability and reactivity.
Properties
CAS No. |
1814-80-8 |
|---|---|
Molecular Formula |
C13H12F14N2O2 |
Molecular Weight |
494.22 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)pentyl]butanamide |
InChI |
InChI=1S/C13H12F14N2O2/c14-8(15,10(18,19)12(22,23)24)6(30)28-4-2-1-3-5-29-7(31)9(16,17)11(20,21)13(25,26)27/h1-5H2,(H,28,30)(H,29,31) |
InChI Key |
HSZXWSFEBIXCLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

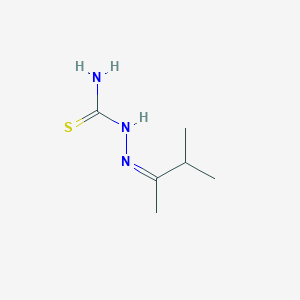
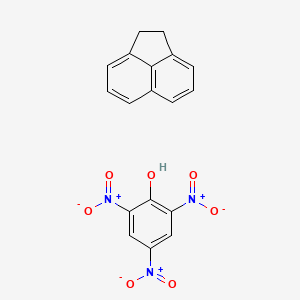
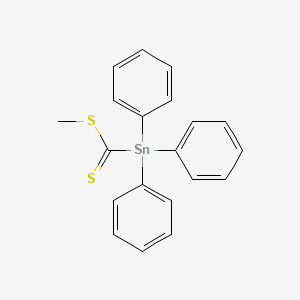
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

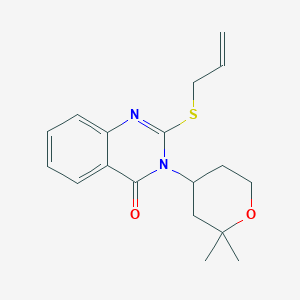
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
